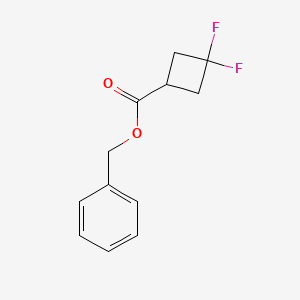

Benzyl 3,3-difluorocyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3,3-difluorocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-12(14)6-10(7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSMHVQRSRIXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717784 | |

| Record name | Benzyl 3,3-difluorocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935273-86-2 | |

| Record name | Benzyl 3,3-difluorocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3,3-difluorocyclobutanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclobutanes in Modern Chemistry

Benzyl 3,3-difluorocyclobutanecarboxylate is a fluorinated organic compound featuring a benzyl ester linked to a gem-difluorinated cyclobutane ring. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of the 3,3-difluorocyclobutane motif is a key structural feature, as fluorinated cycloalkyl groups can profoundly influence the physicochemical properties of a molecule. In drug discovery, for instance, the introduction of fluorine can modulate metabolic stability, lipophilicity, and binding affinity to biological targets. The strained yet stable four-membered ring of the cyclobutane also provides a unique three-dimensional scaffold. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, providing a critical resource for researchers working with this and related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. While comprehensive experimental data is not widely published, a combination of information from suppliers and analogous compounds allows for the compilation of its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 935273-86-2 | [1][2] |

| Molecular Formula | C₁₂H₁₂F₂O₂ | [1][2] |

| Molecular Weight | 226.22 g/mol | [1][2] |

| Boiling Point | 277 °C (Predicted) | A boiling point of 277°C is listed by some commercial suppliers, though this is likely a predicted value and should be confirmed experimentally. |

| Melting Point | Not available | Experimental data is not readily available. |

| Density | Not available | Experimental data is not readily available. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | Based on the properties of its precursor, 3,3-difluorocyclobutanecarboxylic acid. |

| Storage | Sealed in a dry environment at 2-8°C.[1][2] | Recommended for maintaining chemical stability. |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 3,3-difluorocyclobutanecarboxylic acid precursor, followed by its esterification with benzyl alcohol.

Part 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

The precursor, 3,3-difluorocyclobutanecarboxylic acid, can be synthesized via several routes. A common method involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate

-

Dissolution: Dissolve sodium hydroxide (NaOH) in a 1:1 mixture of methanol (MeOH) and water (H₂O).

-

Reaction: Add ethyl 3,3-difluorocyclobutanecarboxylate to the basic solution at room temperature.

-

Stirring: Stir the resulting mixture at room temperature for approximately 15 hours to ensure complete hydrolysis.

-

Work-up: Reduce the volume of the reaction mixture by half under vacuum. Acidify the remaining solution to a pH of 1 using concentrated hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂).

-

Isolation: Combine the organic extracts and evaporate the solvent under vacuum to yield 3,3-difluorocyclobutanecarboxylic acid as a white solid.

Causality: The use of a strong base like NaOH is crucial for the saponification of the ethyl ester. The subsequent acidification protonates the resulting carboxylate salt, yielding the desired carboxylic acid.

Sources

Introduction: The Growing Importance of Fluorinated Cyclobutanes in Drug Discovery

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Benzyl 3,3-difluorocyclobutanecarboxylate

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics, such as its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity, and membrane permeability.[1] The cyclobutane motif, a strained four-membered ring, offers a rigid and three-dimensional framework that is increasingly utilized as a bioisostere for larger or more flexible groups. The combination of these two features in molecules like this compound creates a valuable building block for novel therapeutics.

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound. As NMR is one of the most powerful tools for unambiguous structure elucidation, a thorough understanding of the expected spectral features is paramount for researchers and drug development professionals working with such compounds. We will delve into the theoretical principles governing the ¹H and ¹³C NMR spectra, provide a robust experimental protocol for data acquisition, and present a detailed analysis of the expected data, including two-dimensional (2D) correlation studies.

PART 1: Theoretical Principles & Spectral Predictions

A complete structural assignment of this compound requires a detailed analysis of both proton (¹H) and carbon (¹³C) NMR spectra. The presence of the gem-difluoro group introduces specific and highly informative complexities, primarily through spin-spin coupling to adjacent nuclei.

Molecular Structure

Caption: Structure of this compound.

¹H NMR Spectrum: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is anticipated to show distinct signals for the benzyl group and the cyclobutane ring protons.

-

Benzyl Protons (C₆H₅-CH₂):

-

Aromatic Protons (δ ≈ 7.30-7.45 ppm): The five protons of the phenyl ring will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.

-

Benzylic Protons (δ ≈ 5.20 ppm): The two benzylic protons (-CH₂-) are expected to appear as a singlet. Due to their equivalence, they do not split each other. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen and phenyl group.

-

-

Cyclobutane Ring Protons:

-

Methine Proton (H-1, δ ≈ 3.3-3.5 ppm): The single proton at the C1 position, alpha to the carbonyl group, will be significantly deshielded. It is expected to appear as a quintet due to coupling with the four neighboring protons on C2 and C4.

-

Methylene Protons (H-2/H-4, δ ≈ 2.6-2.9 ppm): The four protons on the C2 and C4 positions are chemically equivalent. They will be deshielded by the adjacent electronegative difluoro group. These protons will appear as a multiplet. Crucially, they will exhibit coupling to both the H-1 proton and the two fluorine atoms at C3. This H-F coupling (³JHF), typically in the range of 7-10 Hz, is a key diagnostic feature.[2]

-

¹³C NMR Spectrum: The Signature of the CF₂ Group

The proton-decoupled ¹³C NMR spectrum provides a carbon count and reveals characteristic couplings between carbon and fluorine.

-

Ester and Benzyl Carbons:

-

Carbonyl Carbon (C=O, δ ≈ 172 ppm): This carbon will appear as a singlet in the typical downfield region for esters.

-

Benzylic Carbon (-CH₂, δ ≈ 67 ppm): The benzylic carbon signal will be a singlet.

-

Aromatic Carbons (δ ≈ 128-136 ppm): Four distinct signals are expected for the phenyl ring: one for the ipso-carbon (C-q), and one each for the ortho, meta, and para carbons.

-

-

Cyclobutane Ring Carbons:

-

C1 Carbon (δ ≈ 45 ppm): The methine carbon attached to the ester group will appear as a triplet due to two-bond coupling (²JCF) with the fluorine atoms.

-

C2/C4 Carbons (δ ≈ 35 ppm): These two equivalent methylene carbons will also appear as a triplet due to two-bond coupling (²JCF) to the geminal difluoride.

-

C3 Carbon (CF₂, δ ≈ 115 ppm): This is the most diagnostic signal in the spectrum. The carbon directly bonded to the two fluorine atoms will be shifted significantly downfield and will appear as a prominent triplet due to the large one-bond C-F coupling (¹JCF), which is typically around 250-300 Hz.[3] Standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[3]

-

PART 2: Experimental Protocol

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and optimized data acquisition parameters.

Workflow for NMR Analysis

Caption: Standard workflow for NMR characterization.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh the sample accurately. For a standard 5 mm NMR tube, 10-20 mg is sufficient for ¹H NMR, while 50-100 mg may be required for a clear ¹³C NMR spectrum in a reasonable time.[4]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

-

Transfer the solution to a clean, high-quality NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter, which can degrade spectral quality.[5] Filter if necessary. The optimal sample height should be 4-5 cm.[5]

-

-

Data Acquisition (Using a 400 MHz or higher spectrometer):

-

Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[6] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C{¹H} NMR Acquisition (Proton-decoupled):

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~250 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on concentration).

-

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential for confirming the connectivity of the cyclobutane protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides an unambiguous link between the ¹H and ¹³C signals, greatly simplifying the assignment process.[1]

-

PART 3: Data Analysis and Structural Verification

The final step is the comprehensive analysis of the acquired spectra to confirm the molecular structure. The combination of 1D and 2D data provides a self-validating system for assignment.

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (¹³C{¹H}) | Key 2D Correlations |

| Phenyl-H | 7.30 - 7.45 | m | - | - | HSQC to C-Aryl |

| Benzyl-CH₂ | ~5.20 | s | ~67 | s | HSQC to C-Aryl |

| Phenyl C-q | - | - | ~136 | s | - |

| Phenyl C-o/m/p | - | - | ~128 | s | HSQC from Phenyl-H |

| Ester C=O | - | - | ~172 | s | - |

| Cyclobutane H-1 | 3.3 - 3.5 | quintet | ~45 | t (²JCF) | COSY to H-2/4; HSQC to C1 |

| Cyclobutane H-2/4 | 2.6 - 2.9 | m | ~35 | t (²JCF) | COSY to H-1; HSQC to C2/4 |

| Cyclobutane C-3 (CF₂) | - | - | ~115 | t (¹JCF ≈ 270 Hz) | - |

m = multiplet, s = singlet, t = triplet

Interpreting the 2D Spectra

-

COSY Spectrum: A cross-peak will be observed between the multiplet at δ 2.6-2.9 ppm (H-2/4) and the quintet at δ 3.3-3.5 ppm (H-1). This directly confirms the connectivity within the cyclobutane ring system and validates the assignment of these adjacent protons.

-

HSQC Spectrum:

-

The singlet at δ 5.20 ppm will show a correlation to the carbon signal at ~67 ppm, assigning the benzylic CH₂ group.

-

The aromatic proton multiplet (δ 7.3-7.45) will correlate to the aromatic carbon signals around δ 128 ppm.

-

The quintet at δ 3.3-3.5 ppm will correlate to the carbon triplet at ~45 ppm, assigning C1 and H-1.

-

The multiplet at δ 2.6-2.9 ppm will correlate to the carbon triplet at ~35 ppm, assigning the C2/4 and H-2/4 positions.

-

The absence of a proton correlation for the carbon triplet at ~115 ppm definitively identifies it as the quaternary, fluorine-bearing C3 carbon. The characteristic triplet splitting patterns of C1, C2/4, and C3 are the final, unambiguous confirmation of the 3,3-difluorocyclobutane structure.

Conclusion

The NMR characterization of this compound is a clear-cut process when approached systematically. The ¹H NMR spectrum provides initial information on the proton environments, with the key being the observation of H-F coupling in the cyclobutane methylene protons. The ¹³C NMR spectrum offers the most definitive evidence, showcasing the large one-bond C-F coupling for the CF₂ carbon and smaller two-bond C-F couplings for the adjacent carbons. Finally, 2D NMR experiments like COSY and HSQC serve to connect the entire spin system, providing a robust and self-validating method for complete structural elucidation. This guide provides the theoretical foundation and practical framework for researchers to confidently perform and interpret these critical experiments.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NMRTEC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Newmark, R. A., & Webb, G. G. (2005). Carbon–fluorine two-dimensional NMR correlation spectra. Journal of Fluorine Chemistry, 126(5), 795-801.

-

ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

- Dolbier, W. R. (2009). An Overview of Fluorine NMR. In Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

- Paudler, W. W., & Rausch, J. M. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 136-146.

- Dalvit, C., & Vulpetti, A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4521–4532.

-

ResearchGate. (n.d.). 13C NMR spectrum of unknown gem-difluoride 1s, related to Figure 2. Retrieved from [Link]

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890.

- Nowak, M. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3449-3456.

-

Scribd. (n.d.). Fluorine NMR. Retrieved from [Link]

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241-255.

- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-7.

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- Mishra, N. K., et al. (2019).

Sources

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

Infrared spectroscopy of Benzyl 3,3-difluorocyclobutanecarboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Benzyl 3,3-difluorocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Elucidating Molecular Structure Through Vibrational Spectroscopy

In the landscape of modern pharmaceutical and materials science, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the functional group composition and structural nuances of a molecule. This guide provides a comprehensive exploration of the infrared spectroscopic analysis of this compound, a compound of interest due to its unique combination of a strained cyclobutane ring, a gem-difluoro motif, and a benzyl ester functionality. These structural features are increasingly relevant in the design of bioactive molecules and advanced materials.

This document is structured to serve as a practical and theoretical resource for researchers. It moves beyond a mere listing of spectral peaks to provide a causal understanding of the vibrational modes, grounded in established spectroscopic principles. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Theoretical Framework: The Vibrational Language of this compound

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural modes of vibration, provided these vibrations induce a change in the molecule's dipole moment.[1][2][3] The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and offering insights into its overall structure.

For this compound, the key vibrational modes arise from its distinct structural components:

-

The Benzyl Group: This includes the aromatic C-H stretching and bending vibrations of the benzene ring, as well as the C-C stretching within the ring.

-

The Ester Functionality: The carbonyl (C=O) stretch is one of the most prominent and diagnostic peaks in the spectrum. The C-O stretching vibrations of the ester linkage are also characteristic.

-

The 3,3-difluorocyclobutane Moiety: The strained four-membered ring gives rise to specific C-C and C-H vibrations. The geminal difluoride substitution introduces strong C-F stretching absorptions, which are highly characteristic.

The interplay of these functional groups, including electronic and steric effects, will influence the precise frequencies of their vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the acquisition of an IR spectrum for this compound, which is presumed to be a liquid or a low-melting solid at room temperature. The use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is recommended for its simplicity, speed, and minimal sample preparation.[4][5]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.[6]

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Acquire the sample spectrum. For optimal signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 64).

-

-

Data Processing and Cleaning:

Diagram of the Experimental Workflow```dot

Spectral Interpretation and Analysis

The infrared spectrum of this compound is best analyzed by dividing it into the key functional group regions.

[8]### 3.1 C-H Stretching Region (3100-2800 cm⁻¹)

-

Aromatic C-H Stretch (>3000 cm⁻¹): Expect weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ (typically in the 3100-3030 cm⁻¹ range). These are characteristic of the C(sp²)-H stretching vibrations of the benzyl group's aromatic ring. *[9][10] Aliphatic C-H Stretch (<3000 cm⁻¹): Multiple sharp peaks of medium to strong intensity are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds in the cyclobutane ring and the methylene (-CH₂-) of the benzyl group.

[9][11]### 3.2 Carbonyl (C=O) Stretching Region (1750-1730 cm⁻¹)

This region will be dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the ester functional group. For a saturated aliphatic ester, this peak typically appears around 1735 cm⁻¹. T[12]he presence of the electron-withdrawing fluorine atoms on the cyclobutane ring may cause a slight shift to a higher wavenumber.

C-O and C-F Stretching Region (1350-1000 cm⁻¹)

This part of the spectrum, often overlapping with the fingerprint region, contains crucial information.

-

C-F Stretches (approx. 1350-1100 cm⁻¹): Strong, intense absorption bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds. G[13]eminal difluoro groups on a cyclobutane ring can lead to multiple strong bands. For instance, studies on similar fluorinated cyclic compounds have shown C-F stretching frequencies in the 1360-1230 cm⁻¹ range. *[13] Ester C-O Stretches (approx. 1300-1000 cm⁻¹): Two distinct C-O stretching vibrations are associated with the ester group. The C(=O)-O stretch and the O-C(H₂) stretch will appear as strong to medium intensity bands in this region. T[11][12]hese peaks can sometimes be complex and may overlap with C-F vibrations.

Fingerprint Region (< 1500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from C-C stretching, C-H bending, and other skeletal vibrations of the entire molecule.

[2]* Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzyl group will exhibit several weak to medium intensity sharp peaks in this region due to the stretching vibrations within the aromatic ring. *[10] CH₂ Bending (Scissoring) (approx. 1450 cm⁻¹): A medium intensity peak around 1450 cm⁻¹ is expected from the scissoring vibration of the CH₂ groups in both the cyclobutane ring and the benzyl moiety. *[11] Aromatic C-H Bending (Out-of-Plane) (900-675 cm⁻¹): The substitution pattern of the benzene ring (monosubstituted in this case) will give rise to strong absorptions in this region. For a monosubstituted benzene ring, two strong bands are typically observed, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.

Summary of Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C(sp²)-H Stretch | Aromatic Ring | 3100 - 3030 | Weak to Medium, Sharp |

| C(sp³)-H Stretch | Cyclobutane & -CH₂- | 2980 - 2850 | Medium to Strong, Sharp |

| C=O Stretch | Ester | 1750 - 1730 | Very Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Weak to Medium, Sharp |

| CH₂ Bend (Scissoring) | Cyclobutane & -CH₂- | ~1450 | Medium |

| C-F Stretch | gem-Difluoro | 1350 - 1100 | Strong to Very Strong |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-H Bend (Out-of-Plane) | Aromatic Ring | 900 - 675 | Strong |

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of this compound provides a wealth of structural information. The unambiguous identification of the strong carbonyl stretch, the characteristic aromatic and aliphatic C-H stretches, and the intense C-F absorptions allows for rapid confirmation of the compound's synthesis and purity. For professionals in drug development, this technique is invaluable for quality control, stability studies, and the investigation of intermolecular interactions. The principles and methodologies outlined in this guide provide a robust framework for the successful application of infrared spectroscopy in the analysis of this and other complex organic molecules.

References

- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. mt.com [mt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. web.williams.edu [web.williams.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity and pKa of 3,3-Difluorocyclobutanecarboxylic Acid Derivatives

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the properties of therapeutic candidates.[1] The unique physicochemical characteristics of fluorine—its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—provide chemists with a powerful tool to modulate molecular properties.[2][3][4] These modifications can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its pharmacokinetic and pharmacodynamic behavior.[1][5]

Among the array of fluorinated building blocks, the 3,3-difluorocyclobutane motif has emerged as a particularly valuable scaffold.[4][6][7] Its rigid, three-dimensional structure combined with the geminal difluoro substitution offers a unique blend of polarity and lipophilicity, making it an attractive component for designing novel therapeutics.[7][8] This guide provides an in-depth exploration of two critical physicochemical parameters for 3,3-difluorocyclobutanecarboxylic acid and its derivatives: acidity (pKa) and lipophilicity (logP/logD). A thorough understanding and precise measurement of these properties are paramount for any researcher or drug development professional aiming to harness the full potential of this versatile chemical moiety.

The Physicochemical Impact of the 3,3-Difluoro-Substituted Cyclobutane Ring

The introduction of two fluorine atoms onto the same carbon of the cyclobutane ring imparts significant and predictable changes to the molecule's electronic and physical nature.

-

Profound Electronic Influence on Acidity: The primary effect of the gem-difluoro group is its powerful inductive electron-withdrawing capability.[2][3] This effect propagates through the carbon framework to the carboxylic acid functional group. By pulling electron density away from the carboxylate oxygen-hydrogen bond, it stabilizes the resulting conjugate base (carboxylate anion) upon deprotonation. This stabilization makes the proton more readily ionizable, resulting in a significantly lower pKa value—or a stronger acid—compared to its non-fluorinated cyclobutanecarboxylic acid counterpart.[9][10]

-

Modulating Lipophilicity: The influence of fluorine on lipophilicity is nuanced.[11] While the substitution of a single hydrogen for a fluorine atom often slightly increases lipophilicity (logP), the presence of multiple fluorine atoms, as in the 3,3-difluoro motif, introduces a significant dipole moment. This makes the scaffold a unique entity described as a "polar, yet lipophilic" moiety.[7] It can enhance solubility and permeability characteristics simultaneously, a highly desirable trait in drug design.

-

Conformational Rigidity: The four-membered cyclobutane ring is inherently rigid. This structural constraint, coupled with the stereoelectronic effects of the C-F bonds, can lock the molecule into specific conformations.[1] This pre-organization can be advantageous for improving binding affinity and selectivity to a biological target by reducing the entropic penalty upon binding.

Part 1: Acidity Constant (pKa) Determination

The pKa is a quantitative measure of a compound's acidity in a solution. For an ionizable drug molecule like a carboxylic acid, the pKa dictates the ratio of its neutral (protonated) to ionized (deprotonated) form at a given physiological pH. This ratio is a critical determinant of solubility, membrane permeability, and receptor interaction. For 3,3-difluorocyclobutanecarboxylic acid, the predicted pKa is approximately 3.63, showcasing the potent acidifying effect of the difluoro group.[12]

Experimental Protocol: Potentiometric Titration for pKa Measurement

Potentiometric titration is the gold-standard method for accurate pKa determination. It relies on monitoring the pH of a solution as a standardized titrant is incrementally added. The resulting titration curve allows for the precise identification of the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.

Core Principle & Self-Validation: This protocol's integrity is ensured by the precise measurement of pH change against a known volume of standardized titrant. The system is self-validating through mandatory, regular calibration of the pH electrode with certified buffer standards (e.g., pH 4.01, 7.00, 10.01) to ensure linearity and accuracy of the pH readings, which are the foundation of the entire measurement.

Materials and Equipment:

-

High-precision pH meter with a combination glass electrode

-

Calibrated automated burette or Class A manual burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Analytical balance (± 0.1 mg accuracy)

-

3,3-difluorocyclobutanecarboxylic acid derivative

-

Deionized water (18.2 MΩ·cm)

-

Co-solvent (e.g., methanol or DMSO), if required for solubility

-

Magnetic stirrer and stir bar

-

Temperature probe

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the pH meter using at least three primary standard buffers that bracket the expected pKa. Ensure the slope is within the acceptable range (typically 95-105%).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 3,3-difluorocyclobutanecarboxylic acid derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a water-methanol mixture can be used, but the pKa obtained will be an apparent pKa (pKaapp) and must be reported as such with the co-solvent percentage.

-

Initial pH Adjustment: If necessary, add a small, known amount of 0.1 M HCl to lower the initial pH to ensure the titration starts with the compound fully in its protonated (acidic) form.

-

Titration Execution:

-

Immerse the calibrated pH electrode and temperature probe into the stirred sample solution.

-

Begin adding the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH reading after each addition, allowing the reading to stabilize. Smaller increments should be used in the region of rapid pH change around the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).

-

The pKa is the pH value on the titration curve corresponding to the volume of titrant at the half-equivalence point (Veq/2).

-

Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

Part 2: Lipophilicity (logP/logD) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing drug absorption, distribution, and toxicity. It is expressed as:

-

logP: The logarithm of the partition coefficient, which describes the distribution of the neutral form of a compound between two immiscible phases, typically n-octanol and water.

-

logD: The logarithm of the distribution coefficient, which describes the distribution of all forms of a compound (neutral and ionized) between n-octanol and an aqueous buffer at a specific pH. For a carboxylic acid, logD is pH-dependent and is related to logP and pKa by the equation: logD = logP - log10(1 + 10(pH - pKa)) .

The computed partition coefficient (XLogP3-AA) for the parent 3,3-difluorocyclobutanecarboxylic acid is 0.9, indicating moderate lipophilicity.[13]

Experimental Protocol: Shake-Flask Method for logP/logD Measurement (OECD 107)

The shake-flask method is a direct and historically standard technique for determining logP. By using buffers of known pH instead of pure water, it can be readily adapted to measure logD.

Core Principle & Self-Validation: The method is based on the principle of equilibrium partitioning. Its trustworthiness hinges on ensuring that true equilibrium is reached and that the analytical quantification in each phase is accurate and precise. The protocol validates itself through mass balance calculations—ensuring the total amount of compound recovered from both phases matches the initial amount added—and by performing the measurement in triplicate to ensure reproducibility.

Materials and Equipment:

-

n-Octanol (reagent grade or higher)

-

Aqueous buffers (e.g., phosphate or citrate) at various relevant pH values (e.g., pH 2.0, 7.4)

-

3,3-difluorocyclobutanecarboxylic acid derivative

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Solvent Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours at the experimental temperature to ensure mutual saturation. Separate the phases before use. This step is critical to prevent volume changes during the partitioning experiment.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the appropriate solvent (usually the phase in which it is more soluble).

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer to a centrifuge tube (e.g., 5 mL of each).

-

Spike the system with a small volume of the stock solution, ensuring the final concentration is well within the linear range of the analytical detector and does not promote aggregation.

-

Cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean and complete separation of the two phases.

-

Sampling and Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Dilute the samples as necessary and analyze the concentration of the compound in each phase (Coct and Caq) using a validated analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentrations: P or D = Coct / Caq .

-

The final value is expressed as its base-10 logarithm: logP or logD = log10(P or D) .

-

Workflow Visualization

Caption: Workflow for logP/logD determination by the shake-flask method.

Data Summary and Application in Drug Design

The physicochemical properties of the parent acid provide a baseline for understanding its derivatives. Conversion of the carboxylic acid to amides, esters, or other functional groups will predictably alter these values, allowing for fine-tuning of the molecule's ADME profile.

Table 1: Physicochemical Properties of 3,3-Difluorocyclobutanecarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂O₂ | [14][] |

| Molecular Weight | 136.10 g/mol | [13][] |

| Predicted pKa | 3.63 ± 0.40 | [12] |

| Computed logP (XLogP3-AA) | 0.9 | [13] |

| Physical Appearance | White solid | [6] |

Leveraging these Properties in Drug Development:

-

Enhanced Metabolic Stability: The robust C-F bonds in the 3,3-difluoro motif block sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[2][3][5]

-

Tuning for Permeability and Bioavailability: With a pKa of ~3.6, the parent acid will be largely ionized at intestinal and blood pH (~7.4). While this aids aqueous solubility, it can hinder passive diffusion across cell membranes. Converting the acid to a neutral ester or amide derivative eliminates the pKa, increases lipophilicity, and can dramatically improve membrane permeability and oral bioavailability.[3][5]

-

Modulating Target Affinity: The strong dipole moment and electron-withdrawing nature of the difluorocyclobutane ring can alter hydrogen bonding patterns and electrostatic interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[1][11]

Conclusion

3,3-Difluorocyclobutanecarboxylic acid and its derivatives represent a class of building blocks with immense potential in modern drug discovery. Their unique combination of conformational rigidity, modulated lipophilicity, and significantly altered acidity provides a sophisticated tool for medicinal chemists to address challenges in ADME and target engagement. The experimental determination of pKa and logD, guided by robust and validated protocols as detailed in this guide, is not merely a characterization step but a critical, data-driven foundation for the rational design of safer and more effective medicines. The continued exploration of this scaffold is certain to yield novel therapeutic agents across a wide range of disease areas.

References

- The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. (2023, April 11). Google Cloud.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central.

- Fluorine in drug discovery: Role, design and case studies. Google.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- 3,3-Difluorocyclobutanecarboxylic acid. Chem-Impex.

- Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 3,3-Difluorocyclobutanecarboxylic acid synthesis. ChemicalBook.

- Perfluoroalkyl carboxylic acids. Wikipedia.

- 3,3-Difluorocyclobutanecarboxylic acid CAS#: 107496-54-8. ChemicalBook.

- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2022, November 1). PMC - NIH.

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025, July 10).

- The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2025, August 6).

- The pKa values of PFOA and other highly fluorinated carboxylic acids. (2008, January 15). PubMed.

- 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789. PubChem.

- CAS 107496-54-8 3,3-Difluorocyclobutanecarboxylic Acid. Building Block / BOC Sciences.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 10. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 12. 3,3-Difluorocyclobutanecarboxylic acid CAS#: 107496-54-8 [amp.chemicalbook.com]

- 13. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Reactivity of Benzyl 3,3-difluorocyclobutanecarboxylate with nucleophiles

An In-depth Technical Guide to the Reactivity of Benzyl 3,3-difluorocyclobutanecarboxylate with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for various functional groups, prized for its ability to confer unique conformational constraints and electronic characteristics.[3] This technical guide provides a comprehensive analysis of the reactivity of this compound, a versatile building block for accessing these privileged structures. We will explore its interactions with various nucleophiles, detailing the causality behind reaction pathways, providing field-proven experimental protocols, and offering mechanistic insights to guide synthetic strategy for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Moiety

Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without significant steric penalty.[1] When installed as a geminal difluoro group on a cyclobutane ring, these effects are amplified. The C-F bonds are highly polarized and stable, and their presence induces a significant dipole moment, increasing polarity while paradoxically often enhancing lipophilicity.[4] The cyclobutane ring itself, with its inherent strain energy of approximately 26 kcal/mol, provides a rigid, three-dimensional scaffold that can lock in specific conformations favorable for biological target engagement.[5]

This compound serves as a key intermediate, combining the desirable difluorocyclobutane core with two distinct handles for chemical diversification: a versatile ester and a readily cleavable benzyl protecting group. Understanding its reactivity is paramount to unlocking its full synthetic potential.

Overview of Reactivity: A Multi-faceted Electrophile

The reactivity of this compound is governed by several key structural features, creating multiple potential sites for nucleophilic attack. The interplay between these sites dictates the outcome of a given transformation.

-

The Carbonyl Group: The ester functionality is a classic electrophilic site. The electron-withdrawing effect of the adjacent gem-difluoro group further polarizes the C=O bond, activating it for nucleophilic acyl substitution.

-

The Benzylic Carbon: The benzyl group is susceptible to nucleophilic substitution, proceeding through either an SN1 or SN2 pathway depending on the conditions.[6] It is also readily cleaved by hydrogenolysis.

-

The Cyclobutane Ring: The inherent ring strain can be released through nucleophile-induced ring-opening reactions, a pathway that must be considered, particularly with strong nucleophiles or under Lewis acidic conditions.[5][7]

Nucleophilic Attack at the Carbonyl Carbon: Amidation and Saponification

The most direct and common transformation is nucleophilic acyl substitution at the ester carbonyl. This pathway allows for the conversion of the ester into a wide range of amides, acids, or other esters, which are pivotal functional groups in pharmaceutical compounds.

Amide Formation

Direct amidation with primary or secondary amines is a robust method for introducing nitrogen-containing functionalities. The reaction typically proceeds by heating the ester with an excess of the amine. The use of aprotic polar solvents like DMF or DMSO can facilitate the reaction, although in many cases, the amine can serve as the solvent if it is a liquid.

Causality Behind Experimental Choices:

-

Excess Amine: Using the amine in excess drives the equilibrium towards the product side, ensuring complete consumption of the starting ester. It also serves as a base to neutralize any acidic byproducts.

-

Elevated Temperature: The reaction often requires heat to overcome the activation energy for the nucleophilic attack on the relatively stable ester. Benzyl esters are generally less reactive than methyl or ethyl esters, necessitating more forcing conditions.

Experimental Protocol: Synthesis of N-Butyl-3,3-difluorocyclobutanecarboxamide

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.42 mmol).

-

Add n-butylamine (4.4 mL, 44.2 mmol, 10 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the excess n-butylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the target amide.

Saponification (Hydrolysis)

Base-mediated hydrolysis of the benzyl ester provides the corresponding 3,3-difluorocyclobutanecarboxylic acid. This acid is a critical building block for further functionalization, including more complex amide couplings (e.g., with EDC/HOBt) or other derivatizations.[8]

Causality Behind Experimental Choices:

-

Base (LiOH, NaOH): A strong base is required to act as the nucleophile (as hydroxide) and deprotonate the resulting carboxylic acid, driving the reaction to completion. LiOH is often preferred in research settings due to its good solubility in mixed aqueous/organic solvent systems.

-

Solvent System (THF/H₂O): A mixed solvent system is necessary to solubilize both the organic ester and the inorganic base. THF is a common choice as it is miscible with water and a good solvent for many organic substrates.

Summary of Reactivity and Data

The following table summarizes the expected reactivity of this compound with different classes of nucleophiles, providing illustrative conditions and expected outcomes.

| Nucleophile Class | Example | Reaction Site | Typical Conditions | Product Type | Approx. Yield |

| Primary Amines | n-Butylamine | Carbonyl Carbon | Neat or DMF, 80-100 °C | Carboxamide | Good to Excellent |

| Hydroxides | LiOH, NaOH | Carbonyl Carbon | THF/H₂O, RT to 50 °C | Carboxylic Acid | Excellent |

| Organometallics | PhMgBr | Carbonyl/Ring | THF, 0 °C to RT | Tertiary Alcohol / Ring-Opened | Variable, complex mixture likely |

| Hydrides | H₂ with Pd/C | Benzylic Carbon | MeOH or EtOAc, H₂ (1 atm) | Carboxylic Acid | Excellent |

| Thiols | Sodium thiophenoxide | Benzylic Carbon | DMF, 60 °C | Benzyl thioether (minor pathway) | Low to Moderate |

Conclusion

This compound is a highly valuable and versatile building block whose reactivity is dominated by the electrophilic character of the ester carbonyl, which is further activated by the gem-difluoro substitution. Standard nucleophilic acyl substitution reactions, such as amidation and saponification, proceed efficiently to provide access to key carboxylic acid and amide derivatives. Concurrently, the benzyl group serves as a robust protecting group that can be cleanly removed via hydrogenolysis. While the potential for nucleophilic attack at the benzylic carbon or via ring-opening of the strained cyclobutane core exists, these pathways generally require more specialized or forcing conditions. A thorough understanding of these competing reactivities allows the synthetic chemist to strategically harness this building block for the efficient construction of complex, fluorinated molecules in drug discovery and materials science.

References

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society. [Link]

-

NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. The Journal of Organic Chemistry. [Link]

-

Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

-

Examples of cyclobutanes resulting from enamines and EWG-activated double bonds. ResearchGate. [Link]

-

Cycloaddition Reactions of Enamines. ResearchGate. [Link]

-

Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. ACS Publications. [Link]

-

Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. [Link]

-

Reactions at the benzylic position. Khan Academy. [Link]

-

Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

Sources

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asccollegekolhar.in [asccollegekolhar.in]

- 7. Item - Ring-Opening Reactions of DonorâAcceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - American Chemical Society - Figshare [acs.figshare.com]

- 8. nbinno.com [nbinno.com]

A Guide to the Thermal Stability of Benzyl 3,3-difluorocyclobutanecarboxylate: A Critical Assessment for Pharmaceutical Development

Abstract

The strategic incorporation of fluorinated motifs into pharmaceutically active compounds is a cornerstone of modern drug design, offering enhancements in metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for sterically demanding groups. This technical guide provides a comprehensive framework for assessing the thermal stability of Benzyl 3,3-difluorocyclobutanecarboxylate, a key intermediate in the synthesis of various therapeutic agents. We will explore the theoretical underpinnings of its stability, propose likely thermal decomposition pathways, and provide detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the thermal behavior of this important building block.

Introduction: The Rising Prominence of the 3,3-Difluorocyclobutane Moiety

The introduction of fluorine into organic molecules has had a transformative impact on the pharmaceutical industry.[1] The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's biological activity and pharmacokinetic profile.[1] Among the various fluorinated scaffolds, the 3,3-difluorocyclobutane ring has gained significant traction as a versatile building block.[2][3] Its geminal difluorination imparts a rigid, puckered conformation that can effectively mimic larger, more flexible groups, while also modulating local electronics and improving metabolic stability.[4]

This compound serves as a crucial intermediate for incorporating this valuable moiety into more complex molecular architectures. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount to ensure safety, guide formulation development, and define appropriate storage and handling conditions.[5] This guide provides a systematic approach to characterizing the thermal properties of this compound.

Theoretical Considerations for Thermal Stability

The thermal stability of this compound is governed by the interplay of its constituent parts: the benzyl group, the ester linkage, and the 3,3-difluorocyclobutane ring.

-

The Benzyl Ester: Benzyl esters are widely used as protecting groups in organic synthesis.[6] Their stability can be influenced by substituents on the aromatic ring, with electron-withdrawing groups generally increasing stability.[7] The primary mode of thermal decomposition for many benzyl esters involves the cleavage of the benzyl-oxygen bond.

-

The 3,3-Difluorocyclobutane Ring: The gem-difluorination of the cyclobutane ring is known to enhance its stability.[4] The strong C-F bonds and the inductive effect of the fluorine atoms contribute to the overall robustness of the ring system.[8]

-

The Ester Linkage: The carboxylate group itself is a potential site for decarboxylation upon heating, although this is generally less favorable than other decomposition pathways for benzyl esters.

Based on these considerations, several potential thermal decomposition pathways can be postulated. These pathways are best investigated using a combination of analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Proposed Thermal Decomposition Pathways

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound necessitates a multi-technique approach. The combination of TGA and DSC provides complementary information on mass loss and energetic transitions as a function of temperature.[9][10][11]

Caption: Experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] This technique is invaluable for determining the onset of decomposition and quantifying mass loss associated with degradation.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).[15]

-

Experimental Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]

-

Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Program a linear heating ramp of 10°C/min up to a final temperature of 500°C.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[18][19]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Program a linear heating ramp of 10°C/min up to a final temperature of 300°C, or a temperature just beyond the decomposition onset observed by TGA.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.

Data Presentation and Interpretation

The data obtained from TGA and DSC should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Expected Thermal Analysis Data for this compound

| Parameter | Technique | Expected Result | Interpretation |

| Melting Point (Tm) | DSC | Endothermic peak | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset) | TGA | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability. |

| Decomposition Exotherm | DSC | Exothermic peak | Indicates the energy released during decomposition. |

| Mass Loss | TGA | Percentage of initial mass lost during decomposition | Correlates to the loss of specific molecular fragments. |

By combining the results from TGA and DSC, a comprehensive thermal profile of this compound can be constructed. For instance, the onset of mass loss in the TGA curve should correlate with an exothermic event in the DSC curve, confirming that the mass loss is due to decomposition.[9]

Conclusion

A thorough understanding of the thermal stability of this compound is critical for its effective use in pharmaceutical development. The experimental workflows and theoretical considerations outlined in this guide provide a robust framework for researchers to assess the thermal properties of this important building block. By employing techniques such as TGA and DSC, scientists can obtain the necessary data to ensure the safety, quality, and efficacy of the final drug product. The inherent stability of the 3,3-difluorocyclobutane moiety suggests that this intermediate will likely exhibit favorable thermal properties, further cementing its role as a valuable component in the design of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Benzyl Esters [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. azom.com [azom.com]

- 10. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 11. mt.com [mt.com]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. etamu.edu [etamu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. epfl.ch [epfl.ch]

- 16. web.williams.edu [web.williams.edu]

- 17. researchgate.net [researchgate.net]

- 18. sfu.ca [sfu.ca]

- 19. engineering.purdue.edu [engineering.purdue.edu]

Methodological & Application

Application Note & Protocol: A Practical Guide to the Synthesis of Benzyl 3,3-difluorocyclobutanecarboxylate

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery, frequently enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,3-difluorocyclobutane motif, in particular, has gained prominence as a valuable bioisostere for carbonyls and gem-dimethyl groups. This document provides a comprehensive, field-tested protocol for the synthesis of benzyl 3,3-difluorocyclobutanecarboxylate, a key building block for advanced pharmaceutical intermediates, starting from its ketone precursor, benzyl 3-oxocyclobutanecarboxylate. This guide will explore the mechanistic details of the deoxofluorination reaction, present a step-by-step experimental procedure, and highlight critical parameters for a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane ring, a strained four-membered carbocycle, provides a unique three-dimensional geometry for substituent placement that is distinct from more conventional five- and six-membered ring systems. The geminal difluorination at the 3-position transforms this scaffold into a potent tool for medicinal chemists. The exceptional strength of the C-F bond, coupled with the high electronegativity of fluorine, can profoundly alter the local electronic environment and conformational preferences of a molecule without a significant increase in steric bulk. This compound is a versatile intermediate where the benzyl ester serves as a readily cleavable protecting group for the carboxylic acid, enabling further chemical modifications and couplings.

Reaction Overview and Mechanism: Deoxofluorination

The conversion of a ketone to a geminal difluoride is most effectively achieved through a deoxofluorination reaction. This transformation utilizes a nucleophilic fluoride source to replace the carbonyl oxygen with two fluorine atoms. Among the various reagents available for this purpose, diethylaminosulfur trifluoride (DAST) and its more thermally stable and easier-to-handle analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely employed.[1][2][3][4][5]

The reaction mechanism proceeds through several key steps:

-

Carbonyl Activation: The lone pair of electrons on the carbonyl oxygen of benzyl 3-oxocyclobutanecarboxylate attacks the electrophilic sulfur atom of the fluorinating agent (e.g., Deoxo-Fluor®).

-

Formation of a Fluoro-oxosulfonium Intermediate: This initial adduct is a highly reactive species.

-

Fluoride Attack and Elimination: A fluoride ion then attacks the carbocationic center, leading to the formation of the geminal difluoride product and sulfur-based byproducts.

This reaction is highly sensitive to moisture; therefore, anhydrous conditions are critical for success. The fluorinating agents react violently with water, which not only reduces their efficacy but also generates corrosive byproducts.[6][7]

Experimental Protocol

This protocol outlines the synthesis of this compound utilizing Deoxo-Fluor®, chosen for its enhanced thermal stability over DAST.[3][5]

Materials and Reagents

| Reagent | Grade | Supplier (Example) | CAS Number |

| Benzyl 3-oxocyclobutanecarboxylate | >98% | Sigma-Aldrich | 116950-77-3 |

| Deoxo-Fluor® | Synthesis Grade | Oakwood Chemical | 202289-38-1 |

| Dichloromethane (DCM), anhydrous | >99.8% | Acros Organics | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | VWR Chemicals | 7487-88-9 |

| Celite® 545 | --- | MilliporeSigma | 68855-54-9 |

| Diethyl Ether | ACS Grade | --- | 60-29-7 |

| Hexanes | ACS Grade | --- | 110-54-3 |

Equipment

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet/outlet

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer and GC-MS for product analysis

Step-by-Step Procedure

Safety Precautions: This reaction must be conducted in a well-ventilated fume hood. Deoxo-Fluor® is corrosive and reacts exothermically with water. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask containing a magnetic stir bar and under a nitrogen atmosphere, add benzyl 3-oxocyclobutanecarboxylate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

-

Cooling: Immerse the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution via syringe over a period of 15-20 minutes. Caution: This addition can be exothermic. Ensure the internal temperature is maintained below -60 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm gradually to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction's progress by TLC or GC-MS.[6]

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a separate flask containing an ice-cold, vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching process generates gas. Ensure adequate ventilation and perform the addition slowly to control the effervescence.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a pad of Celite® 545 to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Product Characterization: Collect the fractions containing the desired product as identified by TLC. Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.[8] Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[9][10][11]

Visualization of the Experimental Workflow

Caption: A schematic workflow for the synthesis of this compound.

Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The success of this deoxofluorination is critically dependent on the exclusion of water. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential. The reaction should be maintained under an inert atmosphere (nitrogen or argon) throughout.

-

Temperature Management: The addition of Deoxo-Fluor® at low temperatures is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.

-

Stoichiometry: While 1.2 equivalents of the fluorinating agent are generally sufficient, the optimal amount can vary based on the scale of the reaction and the purity of the starting material. An excess may be necessary for complete conversion but can complicate purification.

-

Incomplete Reaction: If monitoring indicates an incomplete reaction, the cause is often moisture contamination or an insufficient amount of the fluorinating agent.

-

Purification: The product and starting material can have similar polarities, potentially making chromatographic separation difficult. A long silica gel column and a shallow elution gradient are recommended for optimal separation.

Conclusion

The synthesis of this compound from its corresponding ketone is a reliable and scalable transformation that provides access to a highly valuable fluorinated building block for drug discovery and development. By adhering to stringent anhydrous conditions, maintaining careful temperature control, and employing a meticulous purification strategy, researchers can consistently obtain this compound in high yield and purity. The detailed protocol and practical insights provided in this application note are designed to serve as a robust guide for synthetic and medicinal chemists.

References

-

ChemRxiv. (n.d.). Synthesis of a Hominal Bis(difluoromethyl) Fragments. Retrieved from [Link]

- ACS Publications. (2024, July 8). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development.

- Google Patents. (n.d.).

- CoLab. (n.d.). Deoxyfluorination: A Detailed Overview Of Recent Developments.

- ResearchGate. (2024, September 9). (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments.

- BenchChem. (n.d.). A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.

- PubMed Central (PMC). (2025, July 9). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.

- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. (a) General route for....

- BenchChem. (n.d.).

-

Royal Society of Chemistry. (n.d.). .

- ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.

- (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.

- (n.d.). Alcohol to Fluoride - Common Conditions.

- Organic Syntheses. (n.d.). Procedure.

- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.

- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST)

- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.

- Enamine. (n.d.). DAST.

- BLD Pharm. (n.d.).

- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

- Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)

- (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- (n.d.). Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry.

- BenchChem. (n.d.).

- ResearchGate. (2016, June 27). (PDF) A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers.

- PubMed. (n.d.). [Bis(2-methoxyethyl)

- ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- Arkivoc. (n.d.).

- (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) - Common Organic Chemistry.

- (2021, December 13).

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )

- PubMed. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.

- Semantic Scholar. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]